molecular formula C8H16N2O B2648347 N-[2-(pyrrolidin-1-yl)ethyl]acetamide CAS No. 116773-81-0

N-[2-(pyrrolidin-1-yl)ethyl]acetamide

Cat. No.: B2648347
CAS No.: 116773-81-0
M. Wt: 156.229
InChI Key: TYSAXPAUNHTCBB-UHFFFAOYSA-N
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Description

N-[2-(pyrrolidin-1-yl)ethyl]acetamide is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . It is known for its applications in various scientific fields due to its unique chemical structure, which includes a pyrrolidine ring and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyrrolidin-1-yl)ethyl]acetamide typically involves the reaction of pyrrolidine with ethyl acetate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction . The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyrrolidin-1-yl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(pyrrolidin-1-yl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(pyrrolidin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(pyrrolidin-1-yl)ethyl]formamide
  • N-[2-(pyrrolidin-1-yl)ethyl]propionamide
  • N-[2-(pyrrolidin-1-yl)ethyl]butyramide

Uniqueness

N-[2-(pyrrolidin-1-yl)ethyl]acetamide is unique due to its specific combination of a pyrrolidine ring and an acetamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles .

Properties

IUPAC Name

N-(2-pyrrolidin-1-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-8(11)9-4-7-10-5-2-3-6-10/h2-7H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSAXPAUNHTCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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